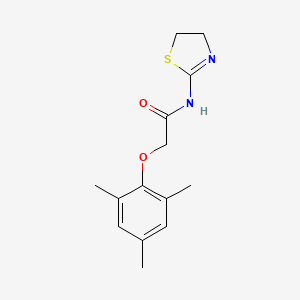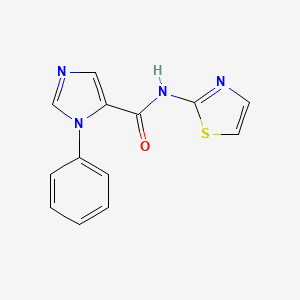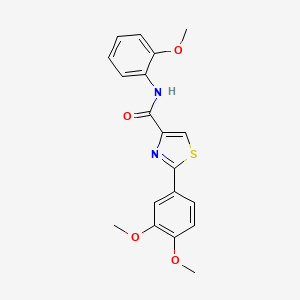
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as DMTF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMTF belongs to the class of thiazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research studies. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to exhibit low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to explore the potential use of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide in combination with other compounds for the treatment of cancer and other diseases.
合成法
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenyl isothiocyanate with 3,4-dimethoxyaniline to form the intermediate compound, which is then reacted with 2-amino-5-methoxybenzoic acid to yield 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-5-4-6-13(15)20-18(22)14-11-26-19(21-14)12-8-9-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQHTRKJXWCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


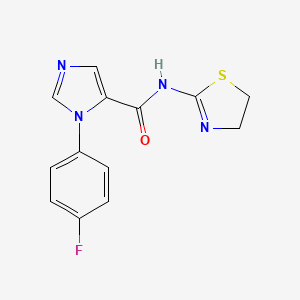
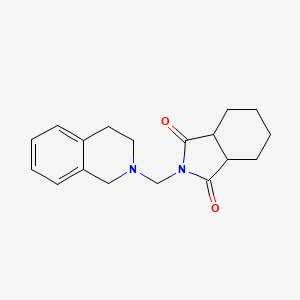
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)


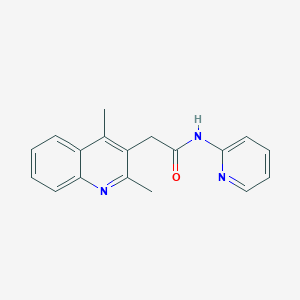
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
